

An In-depth Technical Guide to Oleoyl Proline (CAS Number: 107432-37-1)

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Compound of Interest

Compound Name: Oleoyl proline

Cat. No.: B609731

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Introduction

Oleoyl proline, with CAS number 107432-37-1, is an N-acyl amine that has garnered interest in the scientific community for its potential role in nociception and its interactions with the endocannabinoid system. Structurally, it is composed of an oleoyl group attached to a proline amino acid residue. This lipoamino acid has been identified as an endogenous molecule in mammalian brain tissue and its levels are modulated in response to pain stimuli, suggesting its involvement in pain signaling pathways. This technical guide provides a comprehensive overview of the current research on **Oleoyl proline**, including its chemical properties, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

Oleoyl proline is a lipophilic molecule with surfactant properties. Its chemical and physical characteristics are summarized in the table below.

Property	Value	Source
CAS Number	107432-37-1	[1] [2] [3] [4] [5]
Molecular Formula	C23H41NO3	
Molecular Weight	379.59 g/mol	
IUPAC Name	(2S)-1-[(9Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid	
Synonyms	N-Oleoyl-L-proline, Oleoyl-L-proline	
Appearance	Solid powder	
Purity	≥95%	
Solubility	Soluble in DMF (10 mg/ml), DMSO (12 mg/ml), and Ethanol (12 mg/ml). Sparingly soluble in aqueous solutions; soluble in a 1:4 solution of Ethanol:PBS (pH 7.2) at 200 µg/ml.	
Critical Micelle Concentration (CMC)	4.8 µM	

Biological Activity and Mechanism of Action

Current research indicates that **Oleoyl proline**'s biological activity is primarily linked to the endocannabinoid system and pain modulation. It is a substrate for Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of endocannabinoids like anandamide.

Role in Nociception

In a preclinical model of pain, the levels of **Oleoyl proline** were found to be significantly altered in the lumbar spinal cord of mice. Specifically, in mice lacking the FAAH enzyme (FAAH KO mice), which exhibit a complex pain phenotype, baseline levels of **N-oleoyl proline** were

elevated. Following the administration of capsaicin, a TRPV1 agonist that induces pain, the levels of **N-oleoyl proline** were decreased in the spinal cord of both wild-type and FAAH KO mice. This suggests that **Oleoyl proline** is an endogenous lipid that is dynamically regulated during nociceptive processing.

The study by Carey et al. (2016) revealed a pro-nociceptive phenotype in FAAH KO mice when challenged with capsaicin, which was associated with altered levels of several N-acyl amino acids, including **Oleoyl proline**. This suggests a complex interplay between FAAH, N-acyl amino acids, and pain perception.

Interaction with TRPV Receptors

While direct interaction of **Oleoyl proline** with TRPV1 has not been definitively quantified, studies on structurally related N-acyl amides provide strong evidence for the involvement of this class of molecules with TRPV channels. A screening of a library of over 70 N-acyl amides demonstrated that various members of this family can activate or inhibit TRPV1-4 receptors. Notably, N-docosahexaenoyl proline, a close structural analog of **Oleoyl proline**, was identified as a TRPV1 antagonist. This finding strongly suggests that **Oleoyl proline** may also interact with TRPV1, potentially modulating its activity in the context of pain signaling. Further research is required to fully elucidate the specific effects and potency of **Oleoyl proline** on TRPV1 and other TRPV channels.

Surfactant Properties

With a critical micelle concentration (CMC) of 4.8 μ M, **Oleoyl proline** exhibits surfactant properties, meaning it can form micelles in aqueous solutions. This characteristic may influence its biological activity by affecting its distribution, transport, and interaction with cell membranes and membrane-bound proteins.

Quantitative Data

The following table summarizes the available quantitative data for **Oleoyl proline**.

Parameter	Value	Species/System	Method	Source
Critical Micelle Concentration (CMC)	4.8 μ M	In vitro	Not specified	
Spinal Cord Levels (Vehicle)	~1.5 pmol/mg	FAAH KO Mice	LC-MS/MS	
Spinal Cord Levels (Vehicle)	~0.5 pmol/mg	Wild-Type Mice	LC-MS/MS	
Spinal Cord Levels (Capsaicin)	~0.25 pmol/mg	FAAH KO Mice	LC-MS/MS	
Spinal Cord Levels (Capsaicin)	~0.1 pmol/mg	Wild-Type Mice	LC-MS/MS	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of **Oleoyl proline**.

Synthesis of N-Oleoyl-L-proline

A general method for the synthesis of N-acyl amino acids, which can be adapted for N-Oleoyl-L-proline, is the Schotten-Baumann reaction.

- Materials: L-proline, Oleoyl chloride, Sodium hydroxide (or another suitable base), Dichloromethane (or another suitable organic solvent), Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - Dissolve L-proline in an aqueous solution of sodium hydroxide.

- Cool the solution in an ice bath.
- Add Oleoyl chloride dissolved in an organic solvent (e.g., dichloromethane) dropwise to the cooled amino acid solution with vigorous stirring.
- Continue stirring for 2-3 hours at room temperature.
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-Oleoyl-L-proline.
- The product can be further purified by column chromatography on silica gel.

In Vivo Pain Behavior Assays

The following protocols are based on the methods described by Carey et al. (2016).

- Nocifensive Behavior (Capsaicin Test):
 - Acclimate mice to the testing environment.
 - Inject capsaicin (e.g., 1 µg in 10 µl) subcutaneously into the plantar surface of the hind paw.
 - Immediately after injection, place the mouse in an observation chamber.
 - Record the cumulative time the animal spends licking, flinching, or biting the injected paw over a defined period (e.g., 5 minutes).
- Thermal Hyperalgesia (Hargreaves Test):
 - Place mice in individual plexiglass chambers on a heated glass floor and allow them to acclimate.
 - A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.

- Activate the heat source and measure the latency for the mouse to withdraw its paw.
- A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
- Repeat the measurement multiple times with sufficient intervals between trials.
- Mechanical Allodynia (von Frey Test):
 - Place mice in individual chambers with a wire mesh floor and allow them to acclimate.
 - Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
 - A positive response is recorded when the mouse briskly withdraws its paw.
 - The 50% paw withdrawal threshold is determined using the up-down method.

Lipidomics Analysis of N-Acyl Amino Acids

This protocol provides a general workflow for the extraction and quantification of N-acyl amino acids from biological tissues, based on methods used in the field.

- Tissue Homogenization and Lipid Extraction:
 - Homogenize frozen tissue samples in a suitable solvent system, such as 2:1:1 chloroform:methanol:Tris buffer (pH 8.0), containing an internal standard (e.g., a deuterated N-acyl amino acid).
 - Vortex the homogenate and centrifuge to separate the layers.
 - Collect the lower organic phase containing the lipids.
 - Dry the lipid extract under a stream of nitrogen.
- Solid-Phase Extraction (SPE) for Enrichment:
 - Reconstitute the dried lipid extract in a suitable solvent.

- Use a multi-step SPE procedure to enrich for N-acyl amino acids. This may involve sequential use of different SPE cartridges (e.g., anion exchange, reverse phase).
- LC-MS/MS Analysis:
 - Reconstitute the enriched sample in an appropriate solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
 - Separate the N-acyl amino acids using a reverse-phase HPLC column with a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium acetate).
 - Detect and quantify the N-acyl amino acids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

In Vitro Calcium Imaging Assay for TRPV1 Activity

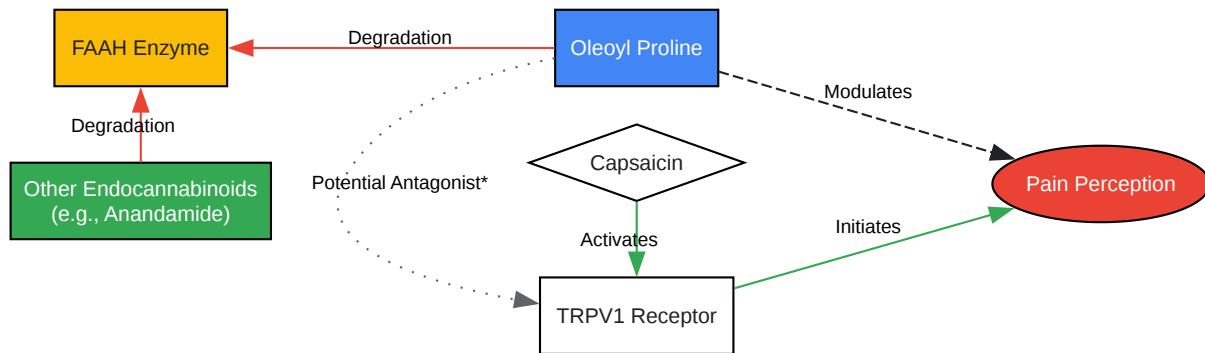
This protocol is adapted from the study by Brown et al. (2014) for assessing the activity of N-acyl amides on TRPV receptors.

- Cell Culture and Transfection:
 - Culture HEK293 cells in appropriate media.
 - Transfect the cells with a plasmid encoding the target TRPV channel (e.g., TRPV1).
- Calcium Imaging:
 - Plate the transfected cells onto a suitable imaging plate (e.g., 96-well black-walled plate).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
 - Wash the cells to remove excess dye.
 - Acquire baseline fluorescence readings using a fluorescence plate reader or a microscope equipped for ratiometric calcium imaging.

- Add **Oleoyl proline** at various concentrations to the wells.
- To test for antagonistic activity, pre-incubate the cells with **Oleoyl proline** before adding a known TRPV1 agonist (e.g., capsaicin).
- Record the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time.
- Analyze the data to determine the effect of **Oleoyl proline** on baseline calcium levels and on the response to the agonist.

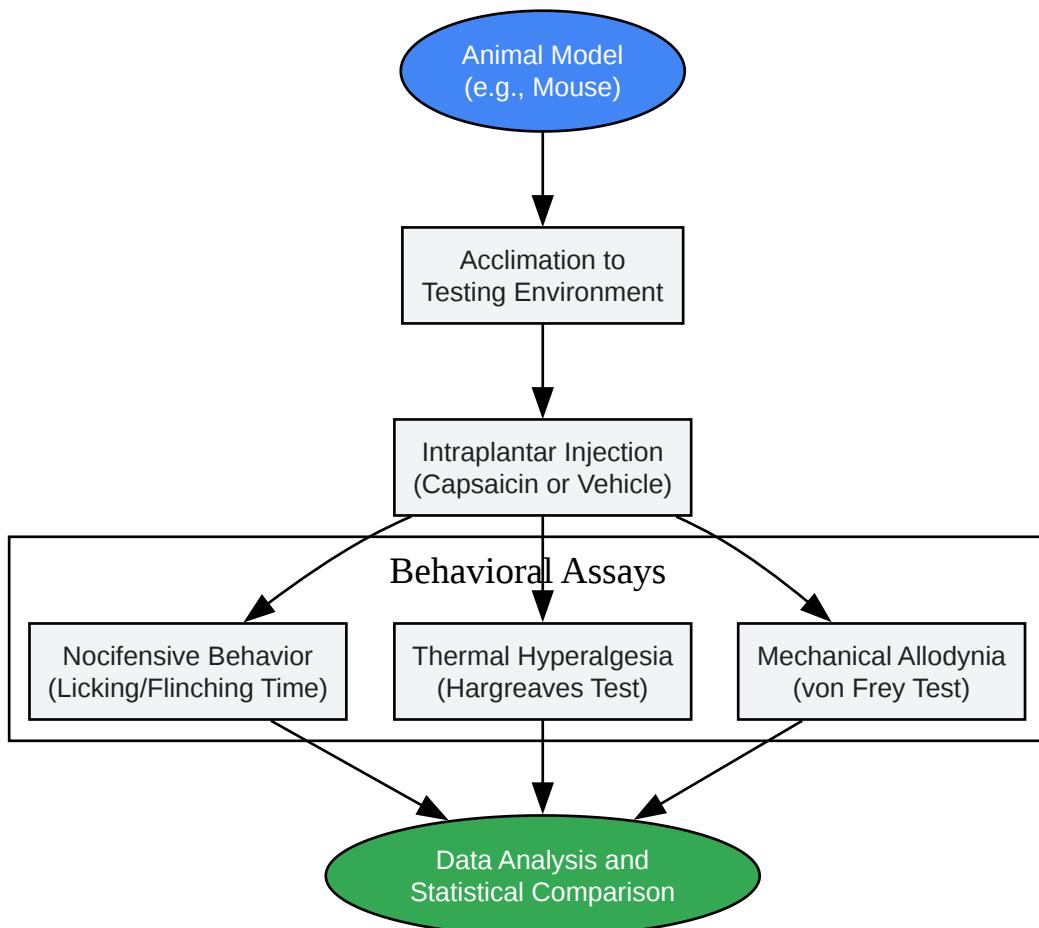
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known relationships and experimental workflows related to **Oleoyl proline** research.



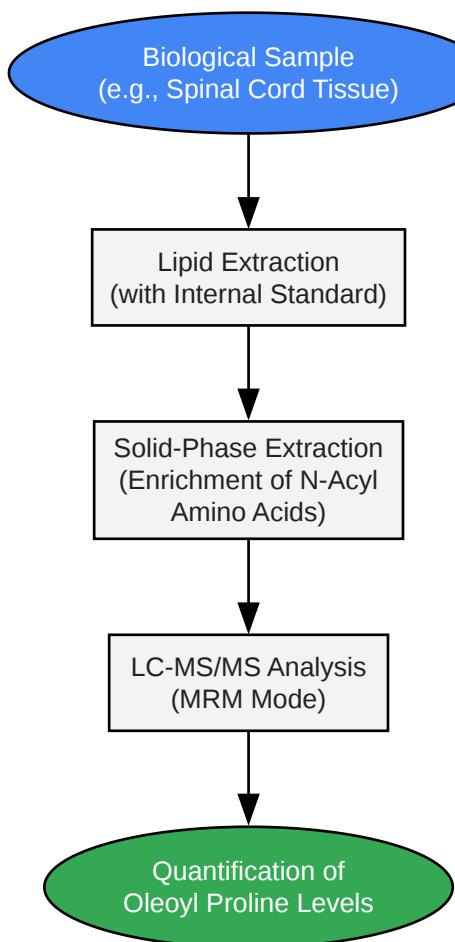
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Caption: Putative signaling pathway of **Oleoyl proline** in nociception.



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Caption: Experimental workflow for in vivo pain behavior assessment.



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